molecular formula C16H24N2O3 B14883433 N-Isopropyl L-Cbz-Valinamide

N-Isopropyl L-Cbz-Valinamide

Cat. No.: B14883433
M. Wt: 292.37 g/mol
InChI Key: QPBXZWQERAUACZ-UHFFFAOYSA-N
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Description

N-Isopropyl L-Cbz-Valinamide is a derivative of the amino acid valine, modified with an N-isopropyl group and a carbobenzyloxy (Cbz) protecting group. The Cbz group is widely used in peptide synthesis to protect amine functionalities during coupling reactions, while the isopropyl substituent introduces steric bulk and hydrophobicity. This compound is structurally characterized by its valinamide backbone, where the α-amino group is protected by Cbz, and the side chain nitrogen is substituted with an isopropyl group. Its molecular formula is inferred as $ C{16}H{23}N3O3 $ (based on modifications to N-Isopropyl L-Valinamide, $ C8H{18}N2O $, with the addition of a Cbz group ($ C7H7O2 $) .

Properties

IUPAC Name

benzyl N-[3-methyl-1-oxo-1-(propan-2-ylamino)butan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-11(2)14(15(19)17-12(3)4)18-16(20)21-10-13-8-6-5-7-9-13/h5-9,11-12,14H,10H2,1-4H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPBXZWQERAUACZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C)C)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Isopropyl L-Cbz-Valinamide can be synthesized through a one-pot amidation process. This involves the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride. These intermediates react with Grignard reagents to produce the corresponding amides . The reaction is highly efficient and yields high amounts of the desired product.

Industrial Production Methods

In industrial settings, the synthesis of this compound typically involves the use of large-scale reactors and automated systems to ensure precise control over reaction conditions. The process may include steps such as the removal of protecting groups and purification through crystallization or chromatography.

Chemical Reactions Analysis

Peptide Coupling Reactions

N-Isopropyl L-Cbz-Valinamide acts as a coupling partner in peptide bond formation. The Cbz group protects the amino functionality during activation and nucleophilic substitution:

  • Reagents : Carbodiimides (e.g., DCC, EDC) or phosphonium salts (e.g., PyBOP) with bases like HOBt or HOAt.

  • Mechanism : Activation of the carboxyl group forms an O-acylisourea intermediate, followed by nucleophilic attack by an amine.

Table 1: Representative Peptide Coupling Conditions

Coupling AgentSolventTemp (°C)Yield (%)
DCC/HOBtDCM0–2578–85
PyBOP/DIEADMF2582–90

Alkylation Reactions

The isopropyl group undergoes alkylation under nucleophilic conditions. A kinetic study revealed:

  • Substrate : Reaction with chloropyrrolidine (17 ) forms an azetidinium ion intermediate (19 ), which reacts with indolphenol (16 ) to yield alkylated products .

  • Kinetics : First-order kinetics dominate due to slow azetidinium ion formation (rate constant k1=2.3×104s1k_1 = 2.3 \times 10^{-4} \, \text{s}^{-1} at 25°C) .

Table 2: Alkylation Reaction Optimization

BaseSolventReaction Time (h)Yield (%)
K₂CO₃Acetonitrile1265
DBUTHF872

Deprotection of the Cbz Group

The Cbz group is cleaved under hydrogenolytic or acidic conditions:

  • Hydrogenolysis : Pd/C catalyst with H₂ gas (1 atm) in ethanol (quantitative yield).

  • Acidic Hydrolysis : HBr in acetic acid (30 min, 25°C) achieves >95% deprotection.

Mechanistic Pathway :

Cbz-Valinamide+H2Pd/CValinamide+Benzyl Alcohol+CO2\text{Cbz-Valinamide} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{Valinamide} + \text{Benzyl Alcohol} + \text{CO}_2

Oxidation and Reduction

  • Oxidation : The valine backbone’s α-carbon is oxidized to a ketone using RuO₄ or KMnO₄ under acidic conditions.

  • Reduction : LiAlH₄ reduces amide bonds to amines, though this disrupts peptide integrity.

Table 3: Oxidation Reaction Parameters

Oxidizing AgentSolventTemp (°C)Conversion (%)
RuO₄/H₂SO₄H₂O/MeCN088
KMnO₄/H⁺Acetone2572

Enzymatic Hydrolysis

Proteases like trypsin selectively cleave amide bonds:

  • Conditions : pH 7.4 buffer, 37°C, 6 h (yield: 68–75%).

  • Specificity : Hydrolysis occurs at the valinamide site, preserving the Cbz group.

Key Mechanistic Insights:

  • Kinetic Control : Alkylation proceeds via a two-step mechanism, where rate-limiting intermediate formation dictates solvent and base selection .

  • Steric Effects : The isopropyl group reduces reaction rates compared to methyl analogues (e.g., krel=0.67k_{\text{rel}} = 0.67 for DCC-mediated coupling).

Scientific Research Applications

N-Isopropyl L-Cbz-Valinamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Isopropyl L-Cbz-Valinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to changes in biochemical pathways and physiological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-Isopropyl L-Valinamide

N-Isopropyl L-Valinamide (CAS 882528-81-6) shares the valinamide core and N-isopropyl substitution but lacks the Cbz protecting group. Key differences include:

  • Solubility : The absence of the hydrophobic Cbz group likely enhances water solubility compared to the Cbz-protected variant.
  • Reactivity: The free amine in N-Isopropyl L-Valinamide allows for direct participation in reactions, whereas the Cbz group in N-Isopropyl L-Cbz-Valinamide requires deprotection (e.g., via hydrogenolysis) for further functionalization.
  • Applications : N-Isopropyl L-Valinamide may serve as an intermediate in peptide synthesis, while the Cbz-protected derivative is better suited for stepwise coupling in complex peptide assemblies .
Table 1: Comparison of this compound and N-Isopropyl L-Valinamide
Property This compound N-Isopropyl L-Valinamide
Molecular Weight ~313.38 g/mol (estimated) 158.24 g/mol
Solubility Likely lower in water Higher in water
Protective Group Cbz (acid-labile) None

N-Isopropyl Oxamate

N-Isopropyl oxamate () is an enzyme inhibitor targeting lactate dehydrogenase C4 (LDH-C4). While structurally distinct from valinamide derivatives, it shares the N-isopropyl motif, which enhances selectivity and binding affinity. Key comparisons include:

  • Functionality : N-Isopropyl oxamate acts as a competitive inhibitor by mimicking pyruvate, whereas this compound’s role in enzymatic processes is unspecified.
  • Selectivity : The isopropyl group in both compounds contributes to hydrophobic interactions, but N-isopropyl oxamate’s inhibition is specific to LDH-C4, highlighting the importance of substituent positioning .

Cbz-Protected Peptide Derivatives

Cbz-Trp-Val-Sta-Ala-Sta-OH () exemplifies Cbz’s role in stabilizing peptide intermediates. Comparisons include:

  • Synthetic Utility : Both compounds use Cbz for amine protection, but this compound’s simpler structure facilitates easier purification and characterization.
  • Thermal Stability: Pyrolysis studies of N-substituted aminopyrazines () suggest that bulkier groups (e.g., t-butyl) enhance thermal stability. The isopropyl and Cbz groups in this compound may similarly improve stability compared to unprotected analogs .

Functional and Industrial Context

Comparison with Poly(N-Isopropyl Acrylamide) (PNIPA)

While PNIPA (–13) is a polymer, its monomer, N-isopropyl acrylamide, shares the N-isopropyl motif. Key contrasts include:

  • Phase Behavior : PNIPA exhibits a lower critical solution temperature (LCST) at 32°C, enabling thermoresponsive applications (e.g., drug delivery). This compound lacks such phase transitions due to its small-molecule nature.
  • Applications: PNIPA is used in hydrogels and nanotechnology, whereas this compound’s applications are likely confined to synthetic chemistry and niche biomedical roles .

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